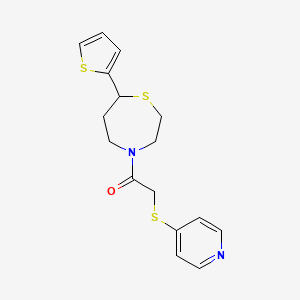

2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Beschreibung

The compound 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone features a unique heterocyclic architecture combining a 1,4-thiazepane core with a thiophen-2-yl substituent at position 7 and a pyridin-4-ylthio group linked via a ketone moiety. While specific data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally analogous compounds (see below) provide insights into its physicochemical and functional properties.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS3/c19-16(12-22-13-3-6-17-7-4-13)18-8-5-15(21-11-9-18)14-2-1-10-20-14/h1-4,6-7,10,15H,5,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRGWYJAVRTUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves multi-step synthetic routes typically starting with commercially available starting materials. Key steps might include the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the pyridine and thiophene moieties via coupling reactions. Common reagents used in these steps could include thionyl chloride, pyridine, and thiophene derivatives, with reaction conditions like refluxing in solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of each step to maximize yield and purity. Flow chemistry techniques might be employed to facilitate continuous production, ensuring precise control over reaction conditions and minimizing potential side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: : This compound might be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions could target the carbonyl group or the heteroaromatic rings.

Substitution: : The thioether linkage offers sites for nucleophilic substitution.

Common Reagents and Conditions

Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions are commonly used under mild to moderate conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Potential as a probe for studying biological pathways involving heteroaromatic compounds.

Medicine: : Investigated for its possible pharmacological activities, including antimicrobial and anti-inflammatory effects.

Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with molecular targets through its heteroaromatic rings. These interactions might include binding to enzymes, altering their activity, or interfering with biological pathways. The specific pathways and targets would depend on the biological context and the particular derivatives of the compound used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Biologische Aktivität

The compound 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by various research findings and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazepan and thiophene rings. The key steps may include:

- Formation of Thiazepan Ring : Utilizing appropriate thioketones and amines to construct the thiazepan framework.

- Thioether Formation : Introducing the pyridine moiety through nucleophilic substitution reactions.

- Final Modification : Acetylation or other modifications to yield the final product.

This synthetic pathway is crucial for achieving high yields and purity of the compound for biological evaluations.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds containing thiazole and thiophene rings have been reported to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The incorporation of the pyridine moiety is believed to enhance this activity due to increased lipophilicity and better membrane penetration .

- Antifungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for treating fungal infections .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For example:

- Cell Line Studies : Compounds with thiazepan structures have shown promising results against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (HCT-116) cancers. The mechanism often involves apoptosis induction and cell cycle arrest .

- Inhibition Studies : Some derivatives have been evaluated for their ability to inhibit specific cancer-related enzymes, contributing to their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the thiophene or thiazepan rings significantly affect activity levels. For example, electron-withdrawing groups tend to enhance antibacterial potency while maintaining low cytotoxicity against human cells .

- Ring Modifications : Modifying the thiazepan ring can lead to improved binding affinities to target proteins involved in cancer progression .

Case Study 1: Antimicrobial Testing

A study investigated a series of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a pyridine-thioether linkage exhibited growth inhibition zones ranging from 14–17 mm, suggesting strong antibacterial properties .

Case Study 2: Anticancer Efficacy

In vitro tests were conducted on MCF-7 breast cancer cells using derivatives of thiazepan compounds. The most active derivative showed an IC50 value of 1.05 ± 0.17 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : Begin with a nucleophilic substitution reaction between pyridine-4-thiol and a brominated thiazepane intermediate under reflux in anhydrous THF. Use catalytic triethylamine to enhance reaction efficiency. Monitor progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of pyridine-4-thiol to brominated precursor) and reaction time (8–12 hours) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use NMR (500 MHz, DMSO-d) to verify the pyridinyl and thiophenyl proton environments (δ 7.99–8.01 ppm for aromatic protons). Confirm sulfur linkages via FT-IR (C–S stretching at ~650 cm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHNOS: calculated 331.08 g/mol) .

Q. How can researchers address low yields during the final purification step?

- Methodological Answer : If crystallization fails, employ gradient elution in column chromatography (silica gel, hexane → ethyl acetate) to separate polar byproducts. For persistent impurities, use preparative HPLC with a C18 column (acetonitrile/water, 0.1% TFA) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., IC measurements in triplicate using a kinase inhibition assay). Control for solvent effects (DMSO concentration ≤1%) and validate cell viability via MTT assays. Cross-reference results with structurally analogous compounds (e.g., thiophene-containing derivatives) to identify structure-activity relationships (SARs) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., EGFR kinase). Parameterize the compound’s force field with Gaussian 09 (B3LYP/6-31G*). Validate binding poses via molecular dynamics simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds (e.g., pyridinyl N with Lys721) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Methodological Answer : Conduct pH-dependent degradation studies (HCl/NaOH, pH 1–13) monitored by HPLC. Identify degradation products via LC-MS and propose cleavage mechanisms (e.g., hydrolysis of the thioether bond at pH <3). Stabilize the compound via formulation with cyclodextrins or PEGylation .

Q. How can SAR studies improve selectivity for a specific enzyme isoform?

- Methodological Answer : Synthesize analogs with substituents on the pyridine (e.g., –CH, –NO) or thiophene rings. Test isoform selectivity using recombinant enzymes (e.g., COX-1 vs. COX-2). Correlate electronic effects (Hammett σ values) with inhibitory potency to guide further optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Normalize data to cell line-specific proliferation rates (e.g., doubling time). Use RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) in resistant lines. Validate via knockout models (CRISPR/Cas9) or competitive inhibitors (verapamil) .

Q. What experimental controls are essential to validate oxidative stress assays?

- Methodological Answer : Include ROS scavengers (NAC, tempol) to confirm assay specificity. Measure baseline ROS levels in untreated cells and compare with positive controls (e.g., HO). Use fluorescence microscopy (DCFH-DA probe) to spatially resolve ROS generation .

Methodological Resources

- Synthetic Protocols : Refer to PubChem for reaction templates and NIST for thermodynamic data .

- Bioactivity Validation : Cross-check assays in Bioinorganic Medicinal Chemistry and Journal of Medicinal Chemistry .

- Computational Tools : Utilize Gaussian 09 for DFT calculations and GROMACS for MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.